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Brevinin-2-OR10

Cat. No.: B1577758
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Description

Overview of Amphibian Host Defense Peptides in Biological Systems

Amphibian skin is a vital organ, serving not only for respiration and hydration but also as a first line of defense against pathogens. plos.org To protect their permeable skin from microbial invasion, amphibians secrete a diverse array of chemical compounds, among which are host defense peptides (HDPs), also known as antimicrobial peptides (AMPs). plos.orgmdpi.com These peptides are crucial components of the innate immune system of many organisms, providing a rapid and potent defense mechanism against a wide range of microorganisms, including bacteria, fungi, and protozoa. mdpi.comresearchgate.netimrpress.com

The skin of a single amphibian species can contain a multitude of different HDPs, sometimes exceeding 100 distinct peptides in certain species like those of the Odorrana genus. plos.org This remarkable diversity is a result of evolutionary pressures, leading to the development of a sophisticated chemical arsenal (B13267) tailored to the specific environmental challenges faced by each species. plos.org These peptides are typically stored in granular glands in the dermis and are released in response to stress or injury. plos.orgnsf.gov

Functionally, amphibian HDPs are known for their ability to disrupt the cell membranes of microbes, leading to cell death. researchgate.netimrpress.com This mechanism of action is generally less likely to induce microbial resistance compared to conventional antibiotics that often target specific metabolic pathways. researchgate.net Beyond their direct antimicrobial effects, some amphibian HDPs have been found to possess other biological activities, including antiviral, anti-inflammatory, and even anti-cancer properties. nih.govfrontiersin.org The study of these peptides offers valuable insights into innate immunity and holds promise for the development of new therapeutic agents. researchgate.netnih.gov

Classification and Characteristics of the Brevinin Peptide Superfamily

The Brevinin superfamily is a prominent group of antimicrobial peptides first discovered in 1992 in the skin of the Japanese frog Rana brevipoda porsa. nih.govresearchgate.net Since their initial discovery, over 350 types of Brevinins have been identified, making it one of the most abundant and widespread families of amphibian HDPs. nih.govnih.gov

Brevinins are broadly classified into two main families: Brevinin-1 (B586460) and Brevinin-2 (B1175259). nih.gov This classification is primarily based on their amino acid sequence and length. Brevinin-1 peptides are typically around 24 amino acids long, while Brevinin-2 peptides are longer, generally consisting of 33 to 34 residues. nih.gov

Despite significant variation in their amino acid sequences across different frog species, most Brevinin peptides share several key characteristics: nih.govnih.gov

Cationic Nature: They possess a net positive charge, which is crucial for their initial interaction with the negatively charged microbial cell membranes. nih.gov

Amphipathic Structure: They have the ability to form an amphipathic α-helical structure, meaning one side of the helix is hydrophobic (water-repelling) and the other is hydrophilic (water-attracting). This feature is essential for their membrane-disrupting activity. nih.gov

"Rana Box": Many Brevinins feature a characteristic C-terminal cyclic heptapeptide (B1575542) domain, often referred to as the "Rana box." This structure is formed by a disulfide bridge between two cysteine residues. nih.gov However, the functional necessity of the Rana box for antimicrobial activity has been questioned, as some Brevinin peptides lacking this feature still exhibit potent antimicrobial effects. nih.gov

The amino acid sequences of both Brevinin-1 and Brevinin-2 are not highly conserved across species, which contributes to the vast diversity and range of biological activities observed within this superfamily. frontiersin.orgnih.gov

Positioning of Brevinin-2-OR10 within the Brevinin-2 Subfamily

This compound is a specific peptide belonging to the Brevinin-2 subfamily. It was isolated from the Chinese odorous frog, Odorrana rotodora. cpu-bioinfor.org As a member of the Brevinin-2 family, it shares the general characteristics of this group, including its length and likely its cationic and amphipathic properties.

The primary structure of this compound is the amino acid sequence: SFLSTFKELAINAAKNAGQSLLHTLSCKLDKTC. cpu-bioinfor.org It has a sequence length of 33 amino acids. cpu-bioinfor.org Like many other Brevinin-2 peptides, this compound possesses a cyclic structure due to a disulfide bond between the cysteine residues at positions 27 and 33. cpu-bioinfor.org

This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. cpu-bioinfor.org Notably, it shows no hemolytic activity against human red blood cells at a concentration of 50 μg/mL, suggesting a degree of selectivity for microbial cells over host cells. cpu-bioinfor.org The Brevinin-2 subfamily itself can be further divided into subgroups based on the length of the amino acid sequence and the composition of the C-terminal loop. frontiersin.orgnih.gov

Table 1: Physicochemical Properties of this compound

PropertyValue
DRAMP ID DRAMP02069 cpu-bioinfor.org
Source Odorrana rotodora (Chinese odorous frog) cpu-bioinfor.org
Sequence SFLSTFKELAINAAKNAGQSLLHTLSCKLDKTC cpu-bioinfor.org
Sequence Length 33 amino acids cpu-bioinfor.org
Molecular Formula C156H258N42O48S2 cpu-bioinfor.org
Molecular Mass 3554.14 Da cpu-bioinfor.org
Structure Cyclic (disulfide bond between Cys27 and Cys33) cpu-bioinfor.org

Table 2: Antimicrobial Activity of this compound

Target OrganismTypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus ATCC 25923Gram-positive bacterium7.9 µg/ml cpu-bioinfor.org
Bacillus pyocyaneus CMCCB 10104Gram-negative bacterium7.9 µg/ml cpu-bioinfor.org
Escherichia coli ATCC 25922Gram-negative bacterium15.8 µg/ml cpu-bioinfor.org
Candida albicansFungus15.8 µg/ml cpu-bioinfor.org

Properties

bioactivity

Antibacterial, Antifungal

sequence

SFLSTFKELAINAAKNAGQSLLHTLSCKLDKTC

Origin of Product

United States

Molecular Discovery and Characterization of Brevinin 2 Or10

Isolation and Identification from Biological Sources

Brevinin-2-OR10 was isolated and identified from the skin of the Chinese odorous frog, Odorrana rotodora. cpu-bioinfor.org The isolation of such peptides typically involves the collection of skin secretions, which are a rich source of bioactive molecules. oncotarget.com These secretions are then subjected to techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the individual peptide components. oncotarget.com Following purification, mass spectrometry is employed to determine the molecular mass and to aid in the identification of the novel peptide. oncotarget.com this compound is classified as belonging to the brevinin subfamily within the broader family of frog skin active peptides. cpu-bioinfor.org Peptides from the brevinin-2 (B1175259) family have also been isolated from the gastric tissues of frogs, such as Rana esculenta, suggesting they may play a role in protecting the gastrointestinal tract from microbial invasion. nih.gov

Genetic Encoding and Precursor Structure Analysis

The genetic information for this compound is encoded in the frog's genome. While the specific gene for this compound has not been detailed, the general structure of brevinin-2 precursor proteins has been elucidated through molecular cloning techniques from frog skin cDNA libraries. cpu-bioinfor.orgfrontiersin.orgoncotarget.com

Typically, the gene encodes a precursor protein which is then processed to yield the mature, active peptide. This precursor consists of several distinct domains:

A signal peptide domain: This initial sequence, typically around 19-22 amino acids long, directs the precursor protein for secretion. frontiersin.orgoncotarget.com

An acidic domain: Following the signal peptide, this region is rich in acidic amino acid residues. frontiersin.org

A cleavage site: A specific amino acid sequence, often a dibasic pair like Lys-Arg (KR), serves as a recognition site for proteases that cleave the precursor. frontiersin.orgoncotarget.com

The mature peptide sequence: This is the C-terminal portion of the precursor that becomes the final, biologically active this compound peptide after cleavage. frontiersin.orgoncotarget.com

For instance, the precursor for a related peptide, Brevinin-2MP, is composed of a 69-amino acid residue protein, which includes a 19-residue signal peptide and a 20-residue acidic domain, preceding the mature peptide sequence. frontiersin.org Similarly, the precursor for Brevinin-2Ta contains a 22-residue signal peptide sequence. oncotarget.com This multi-domain precursor structure is a common characteristic for many amphibian antimicrobial peptides. frontiersin.orgimrpress.com

Primary Sequence Determination and Comparative Homology

The primary structure of a peptide is fundamental to its function. The amino acid sequence of this compound was determined through detailed analysis. cpu-bioinfor.org

Table 1: Primary Sequence and Properties of this compound

Property Details Reference
Peptide Name This compound cpu-bioinfor.org
Sequence SFLSTFKELAINAAKNAGQSLLHTLSCKLDKTC cpu-bioinfor.org
Sequence Length 33 amino acids cpu-bioinfor.org
Structure Cyclic cpu-bioinfor.org

| Modification | Disulfide bond between Cysteine-27 (Cys27) and Cysteine-33 (Cys33) | cpu-bioinfor.org |

The primary structure of peptides within the brevinin-2 family is known to be quite diverse among different frog species. frontiersin.org Brevinin-2 peptides can generally be categorized into two subfamilies based on their length: those with 29-30 residues and those with 33-34 residues. frontiersin.org At 33 amino acids in length, this compound falls into the latter group. cpu-bioinfor.org

Despite significant sequence variation, some residues are highly conserved across the brevinin-2 family, notably Lysine (Lys) at position 7, Cysteine (Cys) at position 27, Lysine (Lys) at position 28, and Cysteine (Cys) at position 33. nih.gov The cysteine residues form a characteristic C-terminal disulfide-bridged cyclic heptapeptide (B1575542) structure, sometimes referred to as a "Rana box," which is a hallmark of many, but not all, brevinins. frontiersin.orgnih.gov

Table 2: Comparative Sequence Homology of Brevinin-2 Peptides

Peptide Name Source Organism Sequence
This compound Odorrana rotodora SFLSTFK ELAINAAKNAGQSLLHTLSCK LDK TC
Brevinin-2-RA10 bicnirrh.res.in Odorrana andersonii ILDTFK NLALNAAKSAGVSVLNALSCK LSK TC
Brevinin-2MP frontiersin.org Microhyla pulchra GVITDTLK GVAKTVAAELLRKAHCK LTNSC
Brevinin-2Ta oncotarget.com Pelophylax kl. esculentus GILDTLK NLAKTAGKGILKSLVNTASCK LSGQ C**

| Rugosin A nih.gov | Rana rugosa | GLLDSL KGFGKTAGEKVLQSLLGTASCK LSK TC |

Note: Bolded residues highlight positions of interest in comparison to the general conserved residues of the Brevinin-2 family.

Structural Elucidation and Conformational Dynamics of Brevinin 2 Or10

Secondary Structure Analysis (e.g., Helicity)

The secondary structure of brevinin family peptides is highly dependent on the surrounding environment. In aqueous solutions, peptides such as Brevinin-2-OR10 typically exist in a disordered, or random coil, conformation. nih.govmdpi.comgoogle.com However, upon encountering a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a significant conformational change. frontiersin.orgnih.gov

Circular dichroism (CD) studies on various brevinin-2 (B1175259) peptides consistently show a transition to a predominantly α-helical structure in these hydrophobic environments. frontiersin.orgnih.gov This induced helicity is a critical feature for its biological activity. The CD spectra in such conditions are characterized by a positive band near 190-195 nm and two negative bands at approximately 208 and 222 nm, which are hallmarks of an α-helix. mdpi.comfrontiersin.org For instance, the peptide brevinin-2MP adopts a secondary structure that is 96.42% α-helical in an SDS solution. frontiersin.org

This propensity to form an α-helix is driven by the amphipathic nature of the peptide. A helical wheel projection of this compound, based on its amino acid sequence, would demonstrate a distinct separation of hydrophobic and hydrophilic residues along the helical axis. cpu-bioinfor.orgvulcanchem.com This spatial arrangement is fundamental to its interaction with and disruption of microbial cell membranes.

Characterization of Key Structural Motifs (e.g., Ranabox Domain)

A defining structural feature of most brevinin peptides is the presence of a C-terminal cyclic motif known as the "Rana box." mdpi.comresearchgate.netnih.gov This motif consists of a disulfide bond formed between two cysteine residues, enclosing a loop of several amino acids that typically includes a cationic residue like lysine. researchgate.netnih.gov

The primary sequence of this compound is SFLSTFKELAINAAKNAGQSLLHTLSCKLDKTC , a 33-amino acid peptide. cpu-bioinfor.org It contains the characteristic Rana box, formed by a disulfide bridge between the cysteine residues at positions 27 and 33 (Cys27 and Cys33). cpu-bioinfor.org This cyclic heptapeptide (B1575542) domain (CKLDKTC) contributes to the structural stability of the peptide. vulcanchem.com

While the Rana box was initially thought to be essential for the antimicrobial activity of all brevinins, its role appears to differ between subfamilies. In the brevinin-1 (B586460) family, removal of this loop often leads to a significant loss of potency. nih.gov However, for some brevinin-2 peptides, the Rana box seems to be less critical, and its removal can sometimes even enhance antimicrobial activity. mdpi.comnih.gov There are also naturally occurring brevinin-2-related peptides that lack the Rana box entirely, suggesting that the N-terminal α-helical domain is the primary driver of their microbicidal action. mdpi.com

Conformational Behavior in Biologically Relevant Environments

The biological activity of this compound is initiated by its interaction with the cell membranes of target organisms, particularly the negatively charged membranes of bacteria. This interaction triggers the conformational shift from a random coil to an amphipathic α-helix. nih.govmdpi.com

In a membrane environment, the peptide aligns itself parallel to the surface of the lipid bilayer. nih.gov Its amphipathic structure dictates this orientation: the hydrophobic face of the helix interacts with the nonpolar acyl chains within the membrane core, while the hydrophilic face, containing cationic (positively charged) residues, remains associated with the polar head groups of the phospholipids (B1166683) and the aqueous environment. nih.gov This interaction is initially driven by electrostatic attraction between the cationic peptide and the anionic components of the bacterial membrane. nih.gov

This membrane association is the precursor to membrane disruption. The mechanism of disruption can vary among peptides, but for many α-helical antimicrobial peptides, it involves perturbation of the lipid bilayer, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. mdpi.commednexus.org

Influence of Specific Residues on Peptide Architecture

Hydrophobicity and Amphipathicity: A balance between hydrophobicity and charge is essential. The hydrophobic residues (e.g., Leucine, Alanine, Phenylalanine) drive the peptide's insertion into the lipid bilayer and are key to its lytic activity. vulcanchem.com The specific arrangement of these residues in the primary sequence gives rise to the amphipathic character of the α-helix, which is a more important determinant of activity than hydrophobicity alone. nih.gov

Conserved Residues and Structural Flexibility: While the family shows high diversity, some studies point to conserved residues in the Brevinin-2 family, such as Lys15, Cys27, Lys28, and Cys33. mednexus.orgmdpi.com A comparison with the this compound sequence (SFLSTFKELAINAAK NAGQSLLHTLSCK LDKTC ) shows some of these conserved positions. The presence of certain amino acids, like proline, can introduce kinks or hinges into the helical structure of other brevinins, which can affect the peptide's flexibility and its mode of membrane interaction. google.commdpi.com The absence of proline in the main helical domain of this compound suggests it may form a more linear, continuous α-helix upon membrane binding.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Reference
DRAMP ID DRAMP02069 cpu-bioinfor.org
Source Organism Odorrana rotodora cpu-bioinfor.org
Amino Acid Sequence SFLSTFKELAINAAKNAGQSLLHTLSCKLDKTC cpu-bioinfor.org
Sequence Length 33 cpu-bioinfor.org
Molecular Formula C156H258N42O48S2 cpu-bioinfor.org
Molecular Mass 3554.14 Da cpu-bioinfor.org

| Structure | Cyclic (Disulfide bond: Cys27-Cys33) | cpu-bioinfor.org |

Table 2: Compound Names Mentioned

Compound Name
Brevinin-1
Brevinin-1BYa
Brevinin-2
This compound
Brevinin-2GHk
Brevinin-2GUb
brevinin-2MP
Brevinin-2SSb
Esculentin-1
Magainin-2
Nigrocin
Ranatuerin-2
Sodium dodecyl sulfate (SDS)
Temporin B
Temporin L

Mechanistic Insights into the Biological Actions of Brevinin 2 Or10

Interactions with Microbial Cell Membranes

The primary mode of action for many antimicrobial peptides, including those in the Brevinin-2 (B1175259) family, involves direct interaction with and disruption of microbial cell membranes. frontiersin.orgresearchgate.net This interaction is facilitated by the peptide's physicochemical properties, such as its net positive charge and amphipathic helical structure, which promote binding to the negatively charged components of bacterial membranes. mdpi.commdpi.com

Brevinin-2 family peptides have been shown to cause significant permeabilization of bacterial cell membranes, leading to a loss of structural integrity and ultimately cell death. frontiersin.orgnih.gov Studies on various Brevinin-2 analogues demonstrate their ability to increase the permeability of the cell membrane, allowing the influx and efflux of molecules that are normally restricted. nih.govtandfonline.com

For instance, experiments using fluorescent dyes such as SYTOX Green, which can only enter cells with compromised membranes, have shown a marked increase in fluorescence in bacteria treated with Brevinin peptides, confirming membrane permeabilization. mdpi.comgoogle.com This disruption of the membrane barrier leads to the leakage of intracellular components, including ions and larger molecules like genomic DNA. tandfonline.comoncotarget.com Scanning electron microscopy has visually confirmed this, showing that bacteria treated with Brevinin-2 peptides exhibit membrane deformation and the overflow of cellular contents. frontiersin.org

The table below summarizes the minimum inhibitory concentrations (MICs) of various Brevinin-2 peptides against different microorganisms, indicating their potent antimicrobial activity which is largely attributed to membrane disruption.

PeptideOrganismMIC (µM)Reference
Brevinin-2TaStaphylococcus aureus20 researchgate.net
Brevinin-2TaEscherichia coli10 researchgate.net
Brevinin-2TaCandida albicans20 researchgate.net
Brevinin-2GHkStaphylococcus aureus>128 mdpi.com
Brevinin-2GHkEscherichia coli64 mdpi.com
Brevinin-GR23Staphylococcus aureus16 tandfonline.com

This table is interactive. Click on the headers to sort the data.

The permeabilization of microbial membranes by Brevinin-2 peptides is thought to occur through the formation of pores. Several models have been proposed to describe this process, with the "barrel-stave" and "toroidal" models being the most widely discussed. purdue.edu

In the barrel-stave model , the peptides insert into the membrane and aggregate to form a pore, with the hydrophobic regions of the peptides facing the lipid acyl chains and the hydrophilic regions lining the aqueous channel. purdue.edu

The toroidal pore model suggests that the peptides induce the lipid monolayer to bend continuously from the outer leaflet to the inner leaflet, creating a pore that is lined by both the peptides and the head groups of the lipid molecules. nih.gov This model implies a more significant disruption of the membrane structure.

While the precise model can vary depending on the specific peptide and membrane composition, evidence for Brevinin-2 peptides suggests that they can form pores, leading to increased membrane permeability. nih.gov The amphipathic nature of the Brevinin-2 alpha-helix is a key structural feature that facilitates these interactions and subsequent pore formation. mdpi.comresearchgate.net

Membrane Permeabilization and Integrity Disruption

Modulation of Intracellular Processes in Target Organisms

Beyond direct membrane disruption, some antimicrobial peptides can translocate into the cytoplasm and interfere with essential intracellular processes.

Some studies on Brevinin-2 peptides have indicated that they can cause the leakage of nucleic acids from bacterial cells, which is a consequence of membrane damage. tandfonline.comoncotarget.com For example, treatment of S. aureus with Brevinin-GR23 led to a time-dependent increase in the leakage of cellular DNA. tandfonline.com Furthermore, research on a synthetic Brevinin-2PN showed it could hydrolyze genomic DNA. oncotarget.com While this points to an interaction with nucleic acids, it is often a secondary effect of membrane permeabilization, which allows the peptide to enter the cell and the genetic material to leak out. There is less direct evidence to suggest that Brevinin-2 peptides primarily act by specifically inhibiting the enzymatic machinery of nucleic acid synthesis in the way that antibiotics like quinolones do. nih.gov

The ability of antimicrobial peptides to inhibit protein synthesis is a known mechanism of action for some families of peptides, such as proline-rich antimicrobial peptides. nih.gov These peptides can enter the bacterial cell and target the ribosome, thereby halting protein production. However, for the Brevinin-2 family, there is currently a lack of direct research demonstrating a specific inhibitory effect on protein synthesis or other enzymatic activities within the target organism. The primary mechanism of action for Brevinin-2 peptides is widely considered to be membrane disruption. frontiersin.orgresearchgate.netnih.gov

In eukaryotic cells, and by extension in the context of the bioenergetics of microorganisms, Brevinin-2 peptides have been shown to disrupt key energetic processes. Studies on Brevinin-2R have demonstrated its ability to decrease the mitochondrial membrane potential (ΔΨm). The dissipation of this potential is a critical event that can lead to a cascade of downstream effects, including the impairment of cellular energy production.

Consistent with the disruption of the mitochondrial membrane potential, treatment with Brevinin-2R has also been observed to cause a decrease in intracellular ATP levels. This reduction in ATP, the primary energy currency of the cell, would severely compromise the metabolic activities and viability of the target organism. The disruption of these fundamental bioenergetic processes represents a significant aspect of the multifaceted mechanism of action of Brevinin-2 family peptides.

Interference with Protein Synthesis and Enzyme Activity

Engagement with Host Immune System Pathways (in model organisms or cellular assays)

There is currently no specific information available in the searched scientific literature detailing the direct engagement of Brevinin-2-OR10 with host immune system pathways. While studies on other members of the Brevinin-2 family offer insights into potential mechanisms, these findings cannot be directly attributed to this compound without specific experimental validation.

Activation of Innate Immunity Signaling Cascades (e.g., DAF-2/DAF-16 Pathway)

Specific studies on the interaction between this compound and the DAF-2/DAF-16 signaling pathway, a key regulator of innate immunity in model organisms like Caenorhabditis elegans, have not been identified in the search results. Research on related peptides, such as Brevinin-2ISb, has shown activation of this pathway, leading to the upregulation of antimicrobial genes like lys-7 and spp-1. cpu-bioinfor.orgbiorxiv.org This activation is crucial for enhancing the host's resistance to pathogens like methicillin-resistant Staphylococcus aureus (MRSA). cpu-bioinfor.orgfrontiersin.org However, whether this compound elicits a similar response remains to be experimentally determined.

Regulation of Pro-inflammatory and Anti-inflammatory Mediators

Direct evidence of this compound regulating the production of pro- and anti-inflammatory mediators in cellular assays is not present in the available literature. For context, other peptides in the Brevinin family have demonstrated such immunomodulatory effects. For example, Brevinin-2MP has been shown to suppress the secretion of pro-inflammatory molecules like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophage cell lines. Conversely, other Brevinin peptides have been found to increase the release of anti-inflammatory cytokines. Without dedicated studies, the specific impact of this compound on the cytokine and mediator balance is unknown.

Mechanisms of Anti-biofilm Activity

The precise mechanisms through which this compound may inhibit or eradicate biofilms are not specifically documented. Research on other Brevinin peptides, such as Brevinin-GR23, indicates that anti-biofilm activity can occur through the inhibition of initial bacterial attachment and a reduction in the production of extracellular polysaccharides (EPS), which are critical components of the biofilm matrix. The primary antimicrobial action of many peptides in this family involves the disruption and permeabilization of bacterial cell membranes. While it is plausible that this compound employs similar strategies against biofilm-forming bacteria, this has not been confirmed through direct research on this specific peptide.

Structure Activity Relationship Sar Studies and Rational Peptide Engineering of Brevinin 2 Or10 Analogs

Impact of Amino Acid Substitutions on Functional Profiles

The substitution of specific amino acids in the Brevinin-2-OR10 sequence can dramatically alter its antimicrobial and hemolytic activities. The primary sequence of this compound is SFLSTFKELAINAAKNAGQSLLHTLSCKLDKTC. cpu-bioinfor.org

Studies on related brevinin-2 (B1175259) peptides have shown that strategic amino acid replacements can enhance antimicrobial potency while minimizing toxicity to host cells. For instance, in the brevinin-2-related peptide (B2RP), the substitution of Aspartic acid at position 4 with Lysine ([D4K]B2RP) resulted in increased potency against E. coli, S. aureus, and C. albicans. researchgate.net Similarly, for brevinin-2GHb, a difference of just two amino acids compared to brevinin-2MP led to a significant increase in activity against E. coli. nih.gov The substitution of a polar Threonine with a non-polar Alanine increased the hydrophobicity of brevinin-2GHb, which is thought to contribute to its enhanced bacterial membrane permeabilization. nih.gov

In another study on brevinin-2GUb, replacing negatively charged amino acids with Lysine residues was a key strategy to improve antimicrobial function. mdpi.com This highlights the importance of specific charged residues in dictating the functional profile of these peptides. The introduction of specific mutations can also influence the peptide's secondary structure, such as its α-helical content, which in turn affects its biological activity. mdpi.com

Table 1: Impact of Amino Acid Substitutions on the Activity of Brevinin-2 Analogs

Parent Peptide Analog Substitution Effect on Antimicrobial Activity Effect on Hemolytic Activity Reference
Brevinin-2-related peptide (B2RP) [D4K]B2RP Asp4 -> Lys Increased potency against E. coli, S. aureus, C. albicans Not specified researchgate.net
Brevinin-2MP Brevinin-2GHb Two amino acid differences (Thr6 -> Ala) Increased activity against E. coli Not specified nih.gov
Brevinin-2GUb tB2U-K Replacement of negative residues with Lysine Emergence of activity against MRSA, E. faecalis, C. albicans Not specified mdpi.com
Brevinin-2GHk BR2GK(1-25) [L14P] Leu14 -> Pro Decreased antimicrobial activity Not specified mdpi.com

Effects of N- and C-Terminal Modifications (e.g., Truncations, Amidation)

Modifications at the N- and C-termini of brevinin peptides, including truncations and amidation, are critical strategies in peptide engineering.

Truncations: Studies on brevinin-2GUb have demonstrated that the N-terminal region (first 19 amino acids) constitutes the active fragment. nih.govnih.gov Truncating the peptide to this core region can be a promising strategy for optimization, potentially reducing production costs while maintaining bioactivity. mdpi.comnih.gov Similarly, for brevinin-2GHk, N-terminal 25-mer truncates showed potent antimicrobial activity with low cytotoxicity. mdpi.com However, the discovery of naturally occurring C-terminally truncated brevinin peptides, which lack the typical "Rana box" disulfide bridge but are amidated, challenged the initial hypothesis that the cyclic domain was essential for activity. nih.gov

Amidation: C-terminal amidation is a common post-translational modification in antimicrobial peptides that can significantly influence their activity. google.comresearchgate.net Amidation neutralizes the negative charge of the C-terminal carboxyl group, thereby increasing the net positive charge of the peptide. researchgate.net This enhanced positive charge can lead to stronger electrostatic interactions with anionic bacterial membranes, often resulting in improved antimicrobial efficacy. google.com For example, C-terminal amidation of brevinin-1 (B586460) analogs was shown to increase their positive charge and was expected to enhance membrane selectivity. google.com

Table 2: Effects of Terminal Modifications on Brevinin Analogs

Parent Peptide Modification Effect on Bioactivity Reference
Brevinin-2GUb N-terminal truncation (first 19 amino acids) Maintained antimicrobial activity nih.govnih.gov
Brevinin-2GHk N-terminal truncation (25-mer) Potent antimicrobial activity, low cytotoxicity mdpi.com
Brevinin-1 analogs C-terminal amidation Increased positive charge, expected enhanced membrane selectivity google.com

Influence of Charge, Hydrophobicity, and Amphipathicity on Activity

The biological activity of this compound and its analogs is intricately linked to their physicochemical properties, namely their net charge, hydrophobicity, and amphipathicity. researchgate.net

Charge: A net positive charge is a fundamental requirement for the initial interaction of most antimicrobial peptides with the negatively charged bacterial membrane. nih.govimrpress.com Increasing the net positive charge, often by incorporating basic amino acids like Lysine or Arginine, generally leads to enhanced antimicrobial activity. nih.govnih.gov However, an excessively high net charge can also increase hemolytic activity, making it a critical parameter to balance. researchgate.net

Hydrophobicity: Hydrophobicity, the measure of a peptide's non-polar character, is crucial for its insertion into and disruption of the lipid bilayer of bacterial membranes. researchgate.net Increasing hydrophobicity can boost antimicrobial potency, but similar to charge, excessive hydrophobicity is often correlated with increased toxicity to mammalian cells, including red blood cells (hemolysis). tums.ac.ir

Amphipathicity: Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic residues, which allows the peptide to adopt an amphipathic structure, such as an α-helix, upon interacting with a membrane. nih.govimrpress.com This structure facilitates the peptide's interaction with both the lipid core and the aqueous environment, which is essential for membrane permeabilization. acs.orgmdpi.com A higher degree of amphipathicity often correlates with stronger antimicrobial activity. mdpi.comnih.gov

The interplay between these three factors is complex and crucial for peptide function. Modifying one parameter, such as substituting an amino acid, will invariably affect the others. researchgate.net

Design Principles for Modulating Specific Biological Activities

Based on the SAR studies of brevinin peptides, several design principles have emerged for creating analogs with tailored biological activities.

Enhancing Antimicrobial Activity while Minimizing Toxicity: A key goal is to increase the therapeutic index, which is the ratio of toxic concentration to effective antimicrobial concentration. acs.org This can be achieved by carefully balancing charge and hydrophobicity. researchgate.net The "specificity determinant" concept involves introducing positively charged residues into the center of the non-polar face of an amphipathic helix to increase selectivity for prokaryotic over eukaryotic membranes. researchgate.net

Targeting Specific Pathogens: The design of analogs can be tailored to target specific types of bacteria. For instance, increasing cationic charges and α-helicity in a brevinin-2GUb analog (tB2U-6K) dramatically improved its activity against Gram-negative bacteria. nih.govnih.gov

Improving Stability and Reducing Cost: Truncating the peptide to its minimal active domain is a viable strategy to reduce the cost of synthesis without compromising activity. mdpi.comnih.gov

Modulating Secondary Structure: The introduction of specific residues can influence the peptide's propensity to form an α-helical structure, which is often essential for its function. mdpi.com For example, substituting a Proline residue into the sequence of a brevinin-2GHk analog disrupted its helical conformation and reduced its antimicrobial activity. mdpi.com

By applying these principles, researchers can rationally design this compound analogs with improved therapeutic potential, paving the way for the development of new antimicrobial drugs.

Spectrum of Biological Activities Associated with Brevinin 2 Or10

Antimicrobial Activity Against Bacterial Pathogens

The primary and most studied characteristic of the Brevinin-2 (B1175259) family is its antimicrobial activity. These peptides are known to possess a broad spectrum of action against various bacterial pathogens. The general mechanism of action for the Brevinin-2 family involves the disruption of the bacterial cell membrane. ontosight.ai Their cationic and amphipathic properties facilitate interaction with the negatively charged bacterial membranes, leading to pore formation and subsequent cell lysis. ontosight.ai

Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA)

Specific data for Brevinin-2-OR10 indicates its efficacy against the Gram-positive bacterium Staphylococcus aureus. The minimum inhibitory concentration (MIC) required to inhibit the growth of Staphylococcus aureus (ATCC 25923) is 7.9 µg/ml. mdpi.com

While no specific data is available for the activity of this compound against Methicillin-resistant Staphylococcus aureus (MRSA), the broader Brevinin-2 family has demonstrated significant potential against this formidable pathogen. Several studies have screened members of the Brevinin-2 family for their anti-MRSA activity, with some peptides showing potent inhibitory effects. mdpi.combiomedres.us For instance, peptides such as Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa have been identified as effective against MRSA in a Caenorhabditis elegans infection model. mdpi.com The mechanism is believed to involve not only direct bacterial killing but also modulation of the host's innate immune response. mdpi.com

Activity Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

This compound has demonstrated activity against Gram-negative bacteria. The MIC for Escherichia coli (ATCC 25922) is 15.8 µg/ml, and for Bacillus pyocyaneus (now known as Pseudomonas aeruginosa) (CMCCB 10104), the MIC is 7.9 µg/ml. mdpi.com

The Brevinin-2 family, in general, exhibits strong activity against Gram-negative bacteria. frontiersin.org Several members of this family have been shown to be potent against various strains of E. coli and P. aeruginosa. frontiersin.orgnih.gov The mechanism of action is primarily through the disruption of the bacterial cell membrane. frontiersin.org Some Brevinin-2 peptides have shown particular promise against multidrug-resistant strains of P. aeruginosa. nih.gov

This compound Antimicrobial Activity
Organism MIC (µg/ml)
Staphylococcus aureus (ATCC 25923)7.9
Escherichia coli (ATCC 25922)15.8
Pseudomonas aeruginosa (CMCCB 10104)7.9

Antifungal Activity Against Pathogenic Fungi

This compound has been shown to possess antifungal properties. Its activity against the pathogenic fungus Candida albicans has been documented with a Minimum Inhibitory Concentration (MIC) of 15.8 µg/ml. mdpi.com

The Brevinin-2 family of peptides is recognized for its broad-spectrum antimicrobial capabilities, which include activity against various pathogenic fungi. researchgate.netmednexus.org While specific data for a wide range of fungi for this compound is not available, studies on other Brevinin-2 peptides have demonstrated their potential as antifungal agents. researchgate.netmednexus.org The proposed mechanism of action, similar to their antibacterial activity, involves the disruption of the fungal cell membrane. ontosight.ai

This compound Antifungal Activity
Organism MIC (µg/ml)
Candida albicans15.8

Antiparasitic Activity

There is no specific research available on the antiparasitic activity of this compound.

However, some members of the broader Brevinin family have been investigated for their potential against parasites. For instance, Brevinin 2R has been studied for its effects against Leishmania major, the parasite responsible for cutaneous leishmaniasis. doi.orgplos.orgnih.gov These studies suggest that the peptide can inhibit the proliferation of the parasite's promastigote form, primarily through membrane disruption. plos.orgnih.gov This indicates a potential avenue for research into the antiparasitic properties of other Brevinin-2 peptides, including this compound.

Cellular Anticancer Mechanisms (in vitro models)

Currently, there are no published in vitro studies specifically investigating the cellular anticancer mechanisms of this compound.

The Brevinin-2 family, however, has garnered interest for its anticancer potential. nih.govresearchgate.net Certain members, such as Brevinin-2R, have demonstrated cytotoxic effects against various cancer cell lines in vitro. nih.govresearchgate.netgoogle.com The proposed mechanisms of action are multifaceted and can include:

Membrane Disruption: Similar to their antimicrobial action, these peptides can preferentially interact with the negatively charged membranes of cancer cells, leading to lysis. nih.gov

Induction of Apoptosis: Some Brevinin-2 peptides may trigger programmed cell death in cancer cells. This can occur through pathways that are dependent or independent of caspases, key enzymes in the apoptotic process. google.com

Mitochondrial Pathway Involvement: Disruption of the mitochondrial membrane potential has been observed with some Brevinin-2 peptides, which can lead to the release of pro-apoptotic factors. nih.govgoogle.com

Anti-inflammatory Cellular Mechanisms

There is no specific information available regarding the anti-inflammatory cellular mechanisms of this compound.

However, several peptides within the Brevinin-2 family have been shown to possess anti-inflammatory properties. nih.govmdpi.com The mechanisms underlying these effects are thought to involve the modulation of the host immune response. For example, some Brevinin-2 peptides can influence the production of inflammatory cytokines. nih.govmedilam.ac.ir Studies on peptides like Brevinin-2GU and B2RP-ERa have shown they can reduce the release of pro-inflammatory cytokines such as TNF-α and IFN-γ, while increasing the secretion of anti-inflammatory cytokines like IL-10. nih.gov Another peptide, Brevinin-2MP, has been found to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory mediators by suppressing the MAPK/NF-κB signaling pathways in macrophage cells. frontiersin.orgnih.gov

Biosynthesis and Post Translational Processing of Brevinin 2 Or10

Gene Transcription and mRNA Translation

The synthesis of Brevinin-2-OR10, like all proteins, begins with the processes of gene transcription and mRNA translation. While the specific gene for this compound has not been identified, the general pathway for amphibian antimicrobial peptides (AMPs) provides a clear framework. cpu-bioinfor.org

The process starts within the nucleus of specialized granular gland cells in the frog's skin. The gene encoding the this compound precursor protein is transcribed into a messenger RNA (mRNA) molecule. This transcription is catalyzed by the enzyme RNA polymerase, which reads the DNA template and synthesizes a complementary mRNA strand.

This newly synthesized pre-mRNA molecule then undergoes processing, which includes splicing to remove non-coding regions (introns) and the addition of a 5' cap and a 3' poly-A tail. The mature mRNA is then exported from the nucleus into the cytoplasm, where it serves as a template for translation.

In the cytoplasm, ribosomes bind to the mRNA and initiate protein synthesis. The ribosome moves along the mRNA, reading its nucleotide sequence in three-base-pair codons. Each codon specifies a particular amino acid, which is brought to the ribosome by a transfer RNA (tRNA) molecule. The ribosome catalyzes the formation of peptide bonds between the amino acids, resulting in a growing polypeptide chain.

The translated product is a precursor protein, or prepropeptide. Based on the common structure of brevinin family precursors, the this compound prepropeptide consists of three distinct domains: a highly conserved N-terminal signal peptide, an acidic propeptide region, and the C-terminal mature this compound peptide sequence. frontiersin.orggoogle.com The signal peptide acts as a targeting signal, directing the prepropeptide to the endoplasmic reticulum for entry into the secretory pathway.

Table 1: General Structure of the this compound Precursor Protein

Precursor DomainFunction
Signal PeptideDirects the nascent polypeptide to the endoplasmic reticulum.
Acidic PropeptideMay assist in proper folding and prevent premature activity of the mature peptide.
Mature PeptideThe final, biologically active this compound sequence.

Enzymatic Cleavage and Maturation Pathways

Once the prepropeptide is synthesized, it undergoes a series of enzymatic cleavage events to release the mature this compound peptide. This maturation process occurs within the secretory pathway.

The first step is the removal of the N-terminal signal peptide by a signal peptidase in the endoplasmic reticulum. This results in a propeptide, which is then transported to the Golgi apparatus.

Within the Golgi, or in secretory granules, the propeptide is further processed. A crucial step is the proteolytic cleavage at specific sites flanking the mature peptide sequence. For many brevinin peptides, this cleavage occurs at a dibasic amino acid site, typically Lysine-Arginine (KR). frontiersin.orggoogle.com Proprotein convertases, a family of serine proteases, recognize and cleave at these sites, liberating the mature peptide from the acidic propeptide.

Following this cleavage, the mature this compound peptide is stored in the secretory granules of the dermal glands until it is released onto the skin surface in response to stress or injury. nih.gov

Role of Specific Post-Translational Modifications

Post-translational modifications are critical for the structure and function of many peptides, and this compound is no exception. These modifications occur after the peptide has been translated and are essential for its biological activity.

The primary structure of this compound is the amino acid sequence: SFLSTFKELAINAAKNAGQSLLHTLSCKLDKTC. cpu-bioinfor.org

Table 2: Amino Acid Sequence of this compound

Sequence
SFLSTFKELAINAAKNAGQSLLHTLSCKLDKTC

One of the key post-translational modifications in this compound is the formation of a disulfide bond. This covalent linkage occurs between the thiol groups of two cysteine residues. In this compound, this bond forms between Cysteine-27 and Cysteine-33. cpu-bioinfor.org This cyclization creates a C-terminal heptapeptide (B1575542) loop known as the "Rana box," a characteristic feature of many brevinin peptides. google.comnih.gov This cyclic structure is crucial for the peptide's stability and its antimicrobial activity. mdpi.com

Another common post-translational modification in the brevinin family is C-terminal amidation, where the C-terminal carboxylic acid group is converted to an amide. researchgate.netnih.gov This modification can enhance the peptide's net positive charge and its resistance to degradation by carboxypeptidases, often leading to increased biological activity. nih.gov While the available data for this compound specifies a free N-terminus and a disulfide bond, C-terminal amidation is a frequent modification among brevinin-2 (B1175259) peptides and may also be present in this compound. cpu-bioinfor.orgnih.gov

Table 3: Known and Potential Post-Translational Modifications of this compound

ModificationResidues InvolvedStatus in this compoundFunctional Significance
Disulfide Bond FormationCys27, Cys33ConfirmedCreates the "Rana box" cyclic structure, essential for stability and activity.
C-terminal AmidationC-terminal Threonine (Thr)Not explicitly confirmed, but common in the brevinin-2 family.Increases stability and can enhance antimicrobial potency.

Advanced Research Methodologies and Analytical Approaches for Brevinin 2 Or10 Studies

Peptide Synthesis and Purification Techniques

The production of Brevinin-2-OR10 and its analogues for research purposes predominantly relies on chemical synthesis, followed by rigorous purification to ensure a homogenous product for subsequent assays.

Solid-Phase Peptide Synthesis (SPPS) Solid-phase peptide synthesis (SPPS) is the standard method for producing brevinin peptides. thermofisher.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. thermofisher.com The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed. tums.ac.ir The process begins with the attachment of the C-terminal amino acid to the resin. tums.ac.ir Each subsequent amino acid, with its N-terminus protected by an Fmoc group, is then coupled to the deprotected N-terminus of the growing peptide chain. thermofisher.comtums.ac.ir

A typical synthesis cycle involves:

Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide using a base, commonly piperidine (B6355638) in dimethylformamide (DMF). tums.ac.ir

Activation and Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent, such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), and added to the reaction vessel to form a new peptide bond. tums.ac.ir

Washing: The resin is washed to remove excess reagents and by-products.

This cycle is repeated until the entire amino acid sequence of this compound is assembled. tums.ac.ir

Cleavage and Deprotection Once the synthesis is complete, the peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) in the presence of scavengers like thioanisole (B89551) and ethanedithiol to prevent side reactions. tums.ac.ir

Purification The crude peptide obtained after cleavage is a mixture containing the desired peptide along with truncated or modified sequences. Purification is essential to isolate the full-length, correct peptide. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and effective technique for this purpose. tums.ac.irmdpi.com

The crude peptide is dissolved in an aqueous solvent and loaded onto a hydrophobic stationary phase column (e.g., C18). tums.ac.ir Elution is achieved by applying a gradient of an organic solvent, such as acetonitrile, in water. tums.ac.ir The peptide's hydrophobicity dictates its retention time, allowing for separation from impurities. thermofisher.com The purity of the collected fractions is then assessed by analytical HPLC and mass spectrometry. tums.ac.ir

Technique Purpose Key Reagents/Components
Fmoc SPPS Stepwise synthesis of the peptide chain.Fmoc-protected amino acids, solid resin support (e.g., 2-chlorotrityl chloride resin), coupling reagents (e.g., TBTU), piperidine, DMF. tums.ac.ir
Cleavage Release of the peptide from the resin and removal of side-chain protecting groups.Trifluoroacetic acid (TFA), scavengers (e.g., thioanisole, ethanedithiol). tums.ac.ir
RP-HPLC Purification of the crude peptide.C18 column, water/acetonitrile gradient. tums.ac.ir

Spectroscopic Techniques for Structural Characterization

Understanding the three-dimensional structure of this compound is fundamental to deciphering its function. Spectroscopic techniques are invaluable for this purpose, particularly for studying its conformation in different environments.

Circular Dichroism (CD) Spectroscopy CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. daveadamslab.comramauniversity.ac.in This technique is highly sensitive to the secondary structure of peptides. daveadamslab.com The peptide backbone's conformation (α-helix, β-sheet, random coil) gives rise to a characteristic CD spectrum. ramauniversity.ac.in

Studies on related brevinin peptides have shown that they typically exist as a random coil in aqueous solutions. tandfonline.com However, in membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), they adopt a distinct α-helical conformation. tandfonline.comnih.gov This induced helicity is believed to be crucial for their antimicrobial activity. vulcanchem.com For instance, the CD spectrum of Brevinin-GR23, a Brevinin-2 (B1175259) like peptide, shows a single absorption peak below 200 nm in phosphate (B84403) buffer (indicative of a random coil), which shifts to characteristic α-helical peaks in the presence of SDS or TFE. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides in solution. ucd.ie Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign proton resonances and measure through-bond and through-space correlations between atoms. These correlations provide distance constraints that are used to calculate a family of structures consistent with the experimental data.

NMR studies on brevinin family peptides, like Brevinin-1BYa and a Brevinin-2-related peptide, have been conducted in membrane-mimicking environments (e.g., TFE/water mixtures or detergent micelles like DPC and SDS) to model their bioactive conformation. nih.govucd.ie These studies have revealed a common structural motif: an α-helical structure, often spanning a significant portion of the peptide, which is essential for membrane interaction. vulcanchem.comucd.ie For example, the structure of Brevinin-1BYa in a TFE-water mixture is defined by an α-helix from residue Ile6 to Ala26. ucd.ie

Technique Information Obtained Typical Sample Environment
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet, random coil). ramauniversity.ac.inAqueous buffer (e.g., PBS), membrane-mimicking solvents (e.g., TFE), micelles (e.g., SDS). tandfonline.com
NMR Spectroscopy High-resolution 3D structure, atomic-level interactions. ucd.ieMembrane-mimicking environments (e.g., TFE/water, DPC or SDS micelles). nih.govucd.ie

Microscopic Techniques for Cellular Interaction Visualization

Visualizing the direct interaction of this compound with target cells provides critical insights into its mechanism of action. High-resolution microscopy techniques are employed to observe morphological changes and subcellular localization.

Electron Microscopy (EM) Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the ultrastructural changes induced by brevinin peptides on microbial and host cells. SEM provides detailed images of the cell surface, revealing damage such as pore formation, membrane disruption, and blebbing. oncotarget.com For example, SEM micrographs of Klebsiella pneumoniae treated with Brevinin-2Ta showed disrupted bacterial membranes and the breakdown of structural integrity. oncotarget.com TEM allows for the observation of internal cellular changes. Studies on cancer cells treated with Brevinin-2R have used TEM to reveal the disintegration of mitochondria and endoplasmic reticulum, the formation of autophagosomes, and increased cytoplasmic vacuolization. nih.gov

Confocal Laser Scanning Microscopy (CLSM) CLSM is a fluorescence-based imaging technique that allows for the creation of high-resolution, optically sectioned images of cells. ucl.ac.ukous-research.no By labeling the peptide with a fluorescent dye (e.g., FITC), its localization within the cell can be tracked. CLSM has been used to demonstrate that FITC-labeled Brevinin-2R strongly interacts with and localizes to the lysosomes of cancer cells. nih.gov It can also be used in conjunction with fluorescent dyes that report on cellular health, such as the LIVE/DEAD BacLight kit, which stains cells with intact membranes green (SYTO 9) and cells with compromised membranes red (propidium iodide). tandfonline.com This allows for direct visualization of the peptide's membrane-disrupting activity. tandfonline.com

Technique Application in Brevinin Studies Key Findings from Related Peptides
Scanning Electron Microscopy (SEM) Visualization of surface morphology changes on target cells. oncotarget.comPore formation, membrane disruption on bacteria. oncotarget.com
Transmission Electron Microscopy (TEM) Visualization of internal ultrastructural damage. nih.govDisintegration of organelles, formation of autophagosomes in cancer cells. nih.gov
Confocal Laser Scanning Microscopy (CLSM) Tracking fluorescently-labeled peptide localization; visualizing membrane permeabilization. tandfonline.comnih.govLocalization to lysosomes; confirmation of membrane damage in bacteria. tandfonline.comnih.gov

Biochemical Assays for Mechanistic Elucidation

To complement structural and microscopic studies, a variety of biochemical assays are used to quantitatively assess the mechanisms by which this compound exerts its biological effects.

Membrane Permeability Assays A primary mechanism for many antimicrobial peptides is the disruption of the cell membrane's integrity. Several assays can quantify this effect:

Dye Leakage Assays: This involves monitoring the leakage of pre-loaded fluorescent dyes from lipid vesicles or the influx of membrane-impermeant dyes into cells. For instance, the release of nucleic acids from bacteria can be measured by monitoring the absorbance of the supernatant at 260 nm after peptide treatment. tandfonline.com

Fluorescent Probe Assays: Probes like the LIVE/DEAD kit are used to differentiate between live and dead cells based on membrane integrity, often quantified by flow cytometry or visualized by confocal microscopy. tandfonline.com Another approach is the N-phenyl-1-naphthylamine (NPN) uptake assay, which measures outer membrane permeabilization in Gram-negative bacteria. researchgate.net

Membrane Depolarization Assays: The disruption of the membrane potential can be measured using voltage-sensitive fluorescent dyes like DiSC3-5. nih.gov Depolarization of the membrane leads to an increase in the dye's fluorescence, indicating that the peptide has disrupted the membrane's electrochemical gradient. nih.gov

Enzyme Inhibition Assays While membrane disruption is a common mechanism, some peptides may also act on intracellular targets, including enzymes. To investigate this, enzyme inhibition assays are performed. For example, studies on Brevinin-2ISb have assessed its ability to inhibit the activity of virulence factors secreted by MRSA, such as proteases. mednexus.org These assays typically involve incubating the purified enzyme with the peptide and measuring the remaining enzyme activity using a specific substrate that produces a colorimetric or fluorescent signal. mednexus.org

Assay Type Principle Example Application
Nucleic Acid Leakage Measures the release of DNA/RNA from cells with compromised membranes by spectrophotometry (A260). tandfonline.comQuantifying membrane damage in S. aureus treated with Brevinin-GR23. tandfonline.com
Membrane Depolarization Uses a voltage-sensitive dye (e.g., DiSC3-5) that fluoresces upon membrane depolarization. nih.govAssessing the ability of peptides to disrupt the membrane potential of bacteria. nih.gov
Virulence Factor Inhibition Measures the reduction in activity of a specific enzyme (e.g., protease) in the presence of the peptide. mednexus.orgDetermining the inhibitory effect of Brevinin-2ISb on MRSA-secreted proteases. mednexus.org

Molecular Biology Techniques for Gene Expression Analysis

Investigating the cellular response to this compound at the molecular level involves analyzing changes in gene and protein expression.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) RT-PCR and its quantitative version (qRT-PCR) are used to measure changes in the messenger RNA (mRNA) levels of specific genes. uni-muenchen.de This provides a snapshot of the cell's transcriptional response to the peptide. For example, qRT-PCR has been used to show that Brevinin-2ISb can modulate the expression of innate immune genes (like lys-7) in C. elegans and down-regulate the expression of virulence factor genes in MRSA. mednexus.orgmdpi.com The process involves isolating total RNA from treated and untreated cells, reverse transcribing it into complementary DNA (cDNA), and then amplifying specific gene targets using PCR with gene-specific primers. mdpi.comfrontiersin.org

Western Blot Western blotting is a technique used to detect and quantify specific proteins in a sample. oup.com It involves separating proteins from cell lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. oup.com This technique has been used to analyze the effects of brevinins on various cellular pathways. For instance, Western blotting revealed that Brevinin-2R treatment of cancer cells did not alter the expression levels of Bcl-2 family proteins but did lead to the detection of activated caspase subunits, indicating the involvement of specific cell death pathways. nih.gov It has also been used to confirm at the protein level the upregulation of the LYS-7 protein in C. elegans exposed to brevinin peptides. mdpi.com

Technique Measures Example Application in Brevinin Research
RT-PCR / qRT-PCR Gene expression at the mRNA level. mednexus.orgMeasuring changes in immune gene expression in C. elegans and virulence gene expression in MRSA upon peptide treatment. mednexus.orgmdpi.com
Western Blot Specific protein levels and activation states (e.g., cleavage). nih.govDetecting activation of caspases and analyzing levels of apoptosis-related proteins in cancer cells; confirming upregulation of immune proteins in C. elegans. nih.govmdpi.com

In Vitro and Model Organism Systems for Biological Activity Assessment

While much can be learned from in vitro assays, assessing the activity of this compound in a more complex biological context is crucial.

Caenorhabditis elegans Infection Models The nematode C. elegans has emerged as a powerful in vivo model for studying host-pathogen interactions and the efficacy of antimicrobial compounds. biomedres.uskuleuven.be The worms can be infected with human pathogens, such as MRSA, and the ability of a peptide to prolong the survival of the infected worms can be assessed. mednexus.orgbiomedres.us

Studies using Brevinin-2ISb have demonstrated that the peptide can significantly improve the survival rate of MRSA-infected C. elegans. mednexus.orgmdpi.com This model system offers several advantages:

It provides an in vivo context for evaluating antimicrobial activity.

The innate immune pathways of C. elegans are well-characterized and evolutionarily conserved, allowing for the study of the peptide's immunomodulatory effects. biomedres.us

It allows for the simultaneous assessment of the peptide's effect on both the pathogen and the host. mednexus.org

Using this model, researchers have shown that brevinin peptides can enhance the host's innate immune response, for example, by activating the DAF-2/DAF-16 signaling pathway, which in turn upregulates the expression of host defense genes. mednexus.orgresearchgate.net

Q & A

Q. What standardized assays are recommended for evaluating the antimicrobial activity of Brevinin-2-OR10?

Q. How can the secondary structure of this compound be determined experimentally?

Methodological Answer:

  • Circular Dichroism (CD) Spectroscopy: Analyze peptide solutions in membrane-mimetic environments (e.g., SDS micelles) to assess α-helical or β-sheet content. Compare spectra to known structural databases .
  • Nuclear Magnetic Resonance (NMR): Use 2D 1^1H-1^1H NOESY in trifluoroethanol/water mixtures to resolve side-chain interactions and topology. Assign peaks using software like CYANA .
  • Molecular Dynamics Simulations: Validate experimental data with in silico models (e.g., GROMACS) to predict stability in lipid bilayers .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

Methodological Answer:

  • Cell Viability Assays: Use MTT/XTT on mammalian cell lines (e.g., HEK-293, HepG2) to quantify IC50_{50}. Include serum-containing media to mimic physiological conditions .
  • Protease Stability: Incubate with trypsin/chymotrypsin and analyze degradation via HPLC-MS to assess pharmacokinetic limitations .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity across studies be resolved?

Methodological Answer:

  • Meta-Analysis Framework: Systematically compare variables (e.g., cell lines, peptide purity, assay endpoints) using PRISMA guidelines to identify confounding factors .
  • Dosage Optimization: Conduct dose-response curves under standardized conditions (pH, temperature, serum content) to isolate toxicity thresholds .
  • Mechanistic Profiling: Use transcriptomics (RNA-seq) to identify pathways affected at sub-lethal concentrations, distinguishing target-specific effects from off-target toxicity .

Q. What experimental strategies validate the membrane-disruption mechanism of this compound?

Methodological Answer:

  • Liposome Leakage Assays: Prepare fluorescent dye-loaded liposomes (mimicking bacterial membranes) and measure dye release via fluorescence spectroscopy after peptide exposure .
  • Electron Microscopy: Use TEM to visualize ultrastructural damage to bacterial membranes at MIC concentrations .
  • Surface Plasmon Resonance (SPR): Quantify peptide-lipid binding kinetics to determine affinity for specific phospholipids (e.g., PG vs. PC headgroups) .

Q. How to design in vivo studies for this compound while addressing bioavailability challenges?

Methodological Answer:

  • Formulation Optimization: Test encapsulation in nanoparticles (e.g., PLGA) or PEGylation to enhance stability in circulation. Monitor serum half-life via HPLC in rodent models .
  • Infection Models: Use murine wound/sepsis models with bioluminescent pathogens (e.g., Staphylococcus aureus Xen29) to track real-time efficacy .
  • Toxicokinetics: Measure organ accumulation (e.g., kidney, liver) via LC-MS/MS to assess potential off-target effects .

Table 2: Framework for Resolving Data Contradictions

StepActionTools/References
1.Identify variables causing discrepanciesPRISMA guidelines
2.Replicate experiments under controlled conditionsCLSI standards
3.Apply multi-omics integrationRNA-seq, lipidomics
4.Publish raw data for peer validationOpen-access repositories

Methodological Best Practices

  • Reproducibility: Document experimental protocols in supplementary materials, including batch numbers of reagents and equipment calibration data .
  • Ethical Compliance: Obtain institutional approval for animal studies, specifying endpoints and humane thresholds (e.g., weight loss >20%) .
  • Data Transparency: Share raw spectra, microscopy images, and statistical code via platforms like Zenodo or Figshare to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.